molecular formula C6H13NaO9P+ B1630024 beta-D-Glucose 6-phosphate sodium salt CAS No. 84332-92-3

beta-D-Glucose 6-phosphate sodium salt

Cat. No.: B1630024
CAS No.: 84332-92-3
M. Wt: 283.13 g/mol
InChI Key: ZALKNDISPIVVKC-WYRLRVFGSA-N
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Description

Beta-D-Glucose 6-phosphate sodium salt, also known as D (+)-Glucopyranose 6-phosphate sodium salt, G-6-P Na, or Robison ester, is a significant metabolic substance . It has an empirical formula of C6H12NaO9P and a molecular weight of 282.12 . It is a white powder and is not considered a hazardous substance according to OSHA 29 CFR 1910.1200 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [Na+].O[C@@H]1OC@H([O-])=O)C@@HC@H[C@H]1O . The InChI key is ZALKNDISPIVVKC-WYRLRVFGSA-M .


Chemical Reactions Analysis

This compound is a core carbohydrate substrate for the enzymatic synthesis of archaetidyl-myo-inositols produced through a pathway involving myo-inositol 1-phosphate synthase and CDP-archaeol .


Physical and Chemical Properties Analysis

This compound has an optical activity of [α]25/D +33°, c = 10 in H2O . Its melting point is 204 °C (dec.) (lit.) . It is stored at a temperature of −20°C .

Mechanism of Action

Beta-D-Glucose 6-phosphate sodium salt is formed in cells when glucose is phosphorylated by hexokinase (or glucokinase) or by the conversion of glucose-1-phosphate by phosphoglucomutase . It is stored as glycogen when blood glucose levels are high . It is also the starting molecule of both glycolysis and the pentose phosphate pathways .

Future Directions

Beta-D-Glucose 6-phosphate sodium salt plays a significant role in glucose metabolism, and its disruption leads to glycogen storage disease type I or von Gierke’s disease . It can be used to study the progression of this process, especially since cancer cells adopt glycolysis as a major source of metabolic energy production .

Properties

CAS No.

84332-92-3

Molecular Formula

C6H13NaO9P+

Molecular Weight

283.13 g/mol

IUPAC Name

sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/t2-,3-,4+,5-,6-;/m1./s1

InChI Key

ZALKNDISPIVVKC-WYRLRVFGSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O.[Na+]

SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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